molecular formula C18H27N2O6PS B601468 3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid CAS No. 220031-86-7

3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid

Cat. No. B601468
CAS RN: 220031-86-7
M. Wt: 430.46
InChI Key:
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Description

3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid, also known as Diprovocim, is a synthetic molecule that has gained significant attention in the field of immunology due to its potential as an adjuvant for vaccines. Adjuvants are substances that are added to vaccines to enhance their effectiveness by stimulating the immune system. Diprovocim has shown promising results in preclinical studies as an adjuvant for cancer vaccines, infectious disease vaccines, and allergy vaccines.

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The compound is a potential candidate for the design and synthesis of new drugs. Its structural complexity and functional groups make it a valuable scaffold for developing pharmacologically active molecules. In medicinal chemistry, such compounds can be modified to create new derivatives with enhanced activity or specificity for certain biological targets. The presence of the diisopropoxyphosphoryl group suggests that it could be used in prodrug strategies, where the compound is activated in vivo to release the active drug .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the mercapto and carboxamido groups present in the compound suggest that it could act as an enzyme inhibitor. These functional groups can form covalent bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. This property can be exploited in studies to understand enzyme mechanisms or to develop inhibitors for enzymes that are therapeutic targets .

Agriculture: Crop Protection Agents

The phosphinyl group in the compound hints at its potential use in agriculture as a crop protection agent. Phosphorus-containing compounds are known for their role in plant growth and development. Modifying this compound could lead to the development of new pesticides or herbicides that help protect crops from pests and diseases, contributing to increased agricultural productivity.

Industrial Chemistry: Material Science

In the field of material science, the compound’s benzoic acid moiety could be utilized in the synthesis of polymers or as a building block for complex molecules. Benzoic acid derivatives are known for their application in creating performance materials with specific properties like thermal stability or biodegradability. This compound could serve as a precursor for such materials, aiding in the development of new industrial products .

Environmental Science: Pollution Remediation

The compound’s ability to bind with various metals through its mercapto group suggests its use in environmental science for pollution remediation. It could be used to sequester heavy metals from contaminated water or soil, helping to clean up polluted environments. Research into such applications could lead to more effective methods for dealing with industrial waste and environmental pollutants .

Analytical Chemistry: Chromatography Standards

Lastly, in analytical chemistry, this compound could be used as a standard or reference material in chromatographic analyses. Its unique structure would allow it to serve as a marker or calibration point in the separation and identification of complex mixtures. This application is crucial for quality control and research in various scientific disciplines .

properties

IUPAC Name

3-[[(2S,4S)-1-di(propan-2-yloxy)phosphoryl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N2O6PS/c1-11(2)25-27(24,26-12(3)4)20-10-15(28)9-16(20)17(21)19-14-7-5-6-13(8-14)18(22)23/h5-8,11-12,15-16,28H,9-10H2,1-4H3,(H,19,21)(H,22,23)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLWFRGLRHJOQP-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(N1CC(CC1C(=O)NC2=CC=CC(=C2)C(=O)O)S)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OP(=O)(N1C[C@H](C[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)S)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N2O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid
Reactant of Route 2
3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid
Reactant of Route 3
3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid
Reactant of Route 4
3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid
Reactant of Route 5
3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid
Reactant of Route 6
3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid

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